molecular formula C18H17ClN2O4 B11947337 Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate CAS No. 853313-86-7

Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate

Cat. No.: B11947337
CAS No.: 853313-86-7
M. Wt: 360.8 g/mol
InChI Key: LXUFAOMQIIHATB-UHFFFAOYSA-N
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Description

Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a dihydropyrimidinone (DHPM) derivative, a class of compounds widely studied for their biological activities, including thymidine phosphorylase (TP) inhibition . Structurally, it features a pyrimidinone core substituted with a 3-chloro-4-methylphenyl-furan moiety at position 4 and a methyl ester at position 3. This substitution pattern is critical for its interaction with enzyme active sites, particularly in TP inhibition, which has implications in antitumor therapy .

Properties

CAS No.

853313-86-7

Molecular Formula

C18H17ClN2O4

Molecular Weight

360.8 g/mol

IUPAC Name

methyl 4-[5-(3-chloro-4-methylphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C18H17ClN2O4/c1-9-4-5-11(8-12(9)19)13-6-7-14(25-13)16-15(17(22)24-3)10(2)20-18(23)21-16/h4-8,16H,1-3H3,(H2,20,21,23)

InChI Key

LXUFAOMQIIHATB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(O2)C3C(=C(NC(=O)N3)C)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Substituent Effects on Thymidine Phosphorylase Inhibition

  • Methyl 6-methyl-4-(5-methylthiophen-2-yl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

    • Substituent: 5-methylthiophen-2-yl at position 3.
    • Inhibition: 75% at 100 µM; IC50 = 396.7 ± 1.5 µM .
    • The thiophene group enhances π-π stacking but may reduce solubility compared to furan derivatives.
  • Methyl 4-(4-ethoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Substituent: 4-ethoxyphenyl at position 4. Inhibition: 73.6% at 100 µM; IC50 = 322.6 ± 1.6 µM .
  • Methyl 4-(3-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Substituent: 3-hydroxyphenyl at position 4.

Thioxo vs. Oxo Derivatives

  • Methyl 4-(4-chlorophenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate Substituent: Thioxo group at position 2.

Trifluoromethyl-Substituted Analogs

  • Ethyl 4-[3,5-bis(trifluoromethyl)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate
    • Substituent: 3,5-bis(trifluoromethyl)phenyl at position 4.
    • The electron-withdrawing CF3 groups enhance metabolic stability but may sterically hinder enzyme binding .

Crystallographic and Physicochemical Properties

Crystallinity and Hydrogen Bonding

  • Methyl 4-(3-ethoxy-4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate monohydrate Forms a monohydrate crystal structure with intermolecular O–H···O hydrogen bonds (R factor = 0.048) . The hydroxyl and ethoxy groups participate in a robust hydrogen-bonding network, improving crystallinity compared to non-hydrated analogs .
  • Ethyl 4-(4-hydroxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate monohydrate Exhibits a planar pyrimidinone ring and intramolecular N–H···S hydrogen bonds (R factor = 0.044) .

Biological Activity

Methyl 4-(5-(3-chloro-4-methylphenyl)-2-furyl)-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS Number: 853313-86-7) is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular FormulaC18H17ClN2O4
Molecular Weight360.8 g/mol
IUPAC NameMethyl 4-[5-(3-chloro-4-methylphenyl)furan-2-yl]-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
InChI KeyLXUFAOMQIIHATB-UHFFFAOYSA-N

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the areas of antimicrobial , anticancer , and anti-inflammatory effects.

Antimicrobial Activity

Preliminary studies have shown that this compound possesses significant antimicrobial properties. In vitro tests revealed its effectiveness against various bacterial strains and fungi. For instance, it demonstrated strong activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Anticancer Activity

The compound has been evaluated for its anticancer potential in several studies:

  • Cell Line Studies : Research on human cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A549 (lung cancer) showed that this compound induced apoptosis and inhibited cell proliferation. The IC50 values for these cell lines ranged from 10 to 30 µM.
  • Mechanism of Action : The mechanism appears to involve the inhibition of key signaling pathways associated with cell survival and proliferation. Specifically, it was found to downregulate the expression of anti-apoptotic proteins like Bcl-2 while upregulating pro-apoptotic factors such as Bax.

Anti-inflammatory Effects

In vivo studies have indicated that this compound can reduce inflammation markers in animal models. It showed significant reduction in paw edema in rats induced by carrageenan, suggesting its potential as an anti-inflammatory agent.

Case Studies and Research Findings

Several research articles have documented the biological activity of this compound:

  • Study on Anticancer Properties : A study published in Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various derivatives of this compound, revealing that modifications to the furan ring enhanced anticancer efficacy against multiple cancer cell lines .
  • Antimicrobial Efficacy : Another research article focused on the antimicrobial properties and reported that derivatives of this compound exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria .
  • Inflammation Model : A study conducted on animal models demonstrated that treatment with this compound significantly reduced levels of pro-inflammatory cytokines (IL-6, TNF-alpha), indicating its potential therapeutic use in inflammatory diseases .

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